INY-03-041 (trihydrochloride) is a compound classified as a PROTAC (proteolysis-targeting chimera) designed to degrade specific proteins, particularly the AKT (protein kinase B) family of serine/threonine kinases. These kinases are integral to various cellular processes, including metabolism, cell survival, and proliferation. The compound is synthesized as a dihydrochloride salt to enhance its solubility and bioavailability for research applications .
The compound INY-03-041 is derived from Ipatasertib, a known AKT inhibitor. It functions by linking a ligand that targets the AKT protein with an E3 ligase ligand, facilitating the ubiquitination and subsequent degradation of the target protein. This mechanism positions INY-03-041 within the category of targeted protein degradation technologies, which are gaining traction in therapeutic development for cancer and other diseases .
The synthesis of INY-03-041 involves several key steps:
The synthesis process must be optimized for yield and purity, often requiring adjustments in reaction conditions such as temperature, solvent choice, and reaction time.
The molecular structure of INY-03-041 includes:
The compound's molecular formula and weight are critical for understanding its reactivity and interactions .
The primary reactions involving INY-03-041 include:
The reactions are influenced by factors such as pH, temperature, and the presence of other cellular components that may impact the efficiency of protein degradation.
INY-03-041 operates by recruiting the E3 ligase to AKT proteins through its designed structure. This recruitment leads to:
This mechanism effectively reduces AKT levels in cells, which can inhibit pathways associated with tumor growth and survival .
INY-03-041 has significant potential in cancer research due to its ability to target and degrade AKT proteins implicated in various malignancies. Its applications include:
Ipatasertib (GDC-0068) serves as the target warhead in INY-03-041 due to its potent and selective inhibition of all three AKT isoforms. As a pan-AKT adenosine triphosphate (ATP)-competitive inhibitor, ipatasertib exhibits half-maximal inhibitory concentration (IC~50~) values of 5 nM (AKT1), 18 nM (AKT2), and 8 nM (AKT3) in biochemical assays. This high isoform selectivity is attributed to its binding within the adenine pocket of the kinase domain, where it forms hydrogen bonds with hinge residues and exploits unique hydrophobic subpockets. Critically, ipatasertib maintains >620-fold selectivity over protein kinase A, minimizing off-target kinase inhibition [1] [6].
The co-crystal structure of ipatasertib bound to AKT1 (Protein Data Bank ID: 4EKL) revealed a solvent-exposed isopropylamine group, which presented an ideal vector for linker conjugation without perturbing target engagement. This structural feature enabled the derivatization of ipatasertib into a proteolysis-targeting chimera (PROTAC) while preserving low-nanomolar affinity for AKT isoforms. Biochemical validation confirmed that the conjugated warhead in INY-03-041 retained near-identical inhibition profiles (IC~50~: AKT1 = 2.0 nM; AKT2 = 6.8 nM; AKT3 = 3.5 nM) compared to unmodified ipatasertib [3] [8].
Table 1: Comparative Biochemical Profiles of Ipatasertib and INY-03-041
| Parameter | Ipatasertib (GDC-0068) | INY-03-041 Warhead Domain |
|---|---|---|
| AKT1 IC~50~ | 5 nM | 2.0 nM |
| AKT2 IC~50~ | 18 nM | 6.8 nM |
| AKT3 IC~50~ | 8 nM | 3.5 nM |
| PKA Selectivity | >620-fold | >500-fold |
| Primary Warhead Site | Isopropylamine | Conjugated isopropylamine |
The cereblon (CRBN) recruiter lenalidomide was integrated into INY-03-041 to hijack the Cullin-4–RING E3 ubiquitin ligase (CRL4^CRBN^) complex. Lenalidomide binds CRBN with submicromolar affinity, inducing a conformational change that redirects ubiquitination activity toward neo-substrates. This molecular glue property is leveraged in PROTAC design to enable target-agnostic degradation [7].
Structurally, lenalidomide’s phthalimide ring engages CRBN’s tri-Trp pocket via hydrophobic interactions and hydrogen bonding, while its glutarimide moiety coordinates a key histidine residue (His378). The 4-position of the isoindolinone ring serves as the optimal exit vector for linker attachment, as modifications here minimally disrupt ternary complex formation. This vector preserves the critical interactions between lenalidomide and CRBN’s binding pocket, particularly the van der Waals contacts with Trp380 and Trp386 [7] [2].
A notable advantage of lenalidomide over alternative E3 recruiters (e.g., von Hippel-Lindau ligands) is its synthetic accessibility and established chemical biology toolkit. However, species specificity must be considered: murine CRBN contains an Ile391Val mutation that reduces lenalidomide binding affinity compared to human CRBN. Despite this, INY-03-041 effectively degrades AKT in human xenograft models, confirming functional recruitment of human CRBN in vivo [2] [3].
The ten-atom carbon chain linker in INY-03-041 (decamethylene group) was empirically optimized to facilitate productive ternary complex formation between AKT, CRBN, and the PROTAC. Linker length directly influences degradation efficiency by modulating the distance and flexibility between the warhead and E3 ligand. Shorter linkers (<8 atoms) sterically impede ternary complex formation, while excessively long linkers (>12 atoms) reduce effective molarity and promote intramolecular folding [3] [10].
Biophysical characterization revealed that the C10 alkyl linker balances rigidity and flexibility:
Notably, INY-03-041 exhibits a characteristic "hook effect" at concentrations >500 nM, where excess PROTAC saturates AKT and CRBN independently, disrupting productive ternary complexes. This phenomenon confirms that degradation depends on simultaneous engagement of both proteins [3].
Table 2: Linker Attributes in INY-03-041
| Linker Property | Structural Feature | Functional Impact |
|---|---|---|
| Length | 10-carbon chain | Optimal distance for AKT:CRBN interface |
| Composition | Alkyl (hydrocarbon) | Balances flexibility and hydrophobicity |
| Attachment Points | Amide bonds at both termini | Ensures stability and defined geometry |
| Hook Effect Onset | >500 nM | Validates ternary complex-dependent degradation |
The structure-activity relationship (SAR) of ipatasertib-derived warheads emphasizes the criticality of the solvent-exposed isopropylamine moiety. Modifications to this group—including alkylation, acylation, or steric bulk introduction—reduce AKT degradation efficiency by >10-fold despite preserved inhibition. This confirms that linker conjugation must avoid perturbing vector orientation toward CRBN [3] [8].
Key SAR observations include:
INY-03-041’s degradation efficacy directly correlates with sustained suppression of AKT-dependent signaling. In ZR-75-1 breast cancer cells, INY-03-041 achieves 50% growth reduction (GR~50~) at 16 nM, representing a 14.3-fold improvement over unconjugated ipatasertib. This enhancement stems from the catalytic nature of PROTAC-mediated degradation: a single molecule of INY-03-041 can induce multiple rounds of AKT ubiquitination, whereas inhibition requires stoichiometric target occupancy [3] [8] [10].
Table 3: Structure-Activity Relationship Features of AKT-Binding Warheads
| Structural Element | Modification | Impact on Degradation |
|---|---|---|
| Isopropylamine group | Free amine | Optimal degradation (DC~50~ = 100 nM) |
| Isopropylamine group | N-methylation | >10-fold reduced degradation |
| Cyclopentyl ring (R-configuration) | Retention | Maintains nanomolar IC~50~ |
| Cyclopentyl ring (S-configuration) | Inversion | 8-fold loss of binding affinity |
| Triazolopyrimidine core | Replacement with pyridine | Abolishes AKT binding |
The most pharmacologically significant outcome of this SAR optimization is prolonged target suppression. After 24-hour treatment followed by washout, INY-03-041 maintains >80% AKT degradation for 72 hours, whereas signaling rebounds within 12 hours with ipatasertib alone. This "pharmacodynamic memory" arises from the irreversible elimination of AKT protein, necessitating de novo synthesis for functional recovery [8] [3].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1